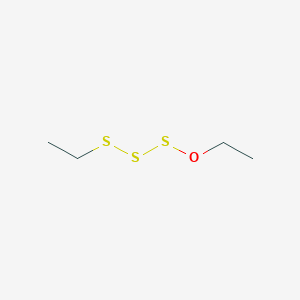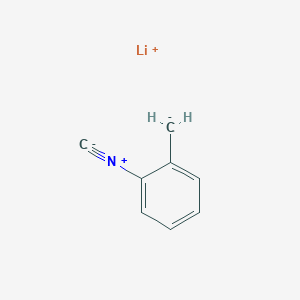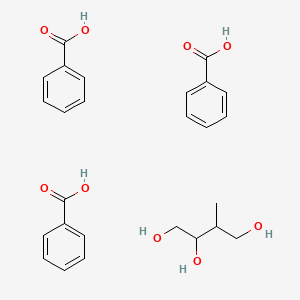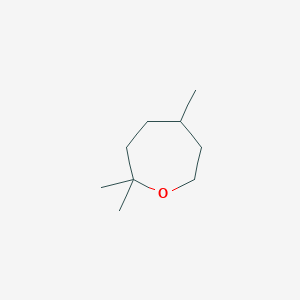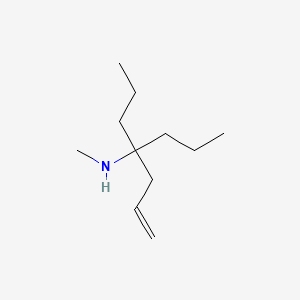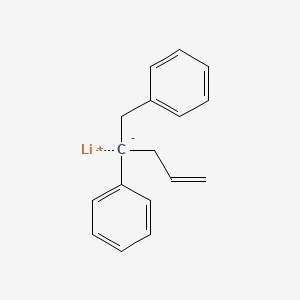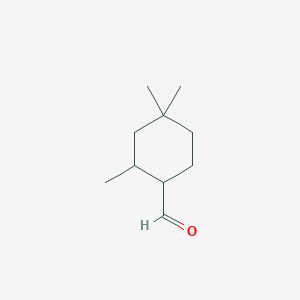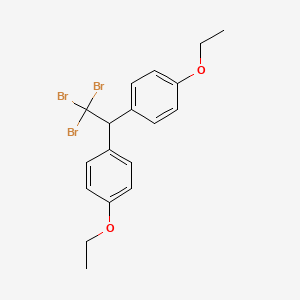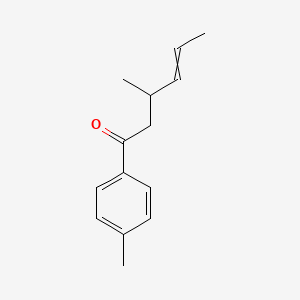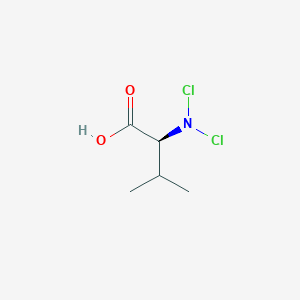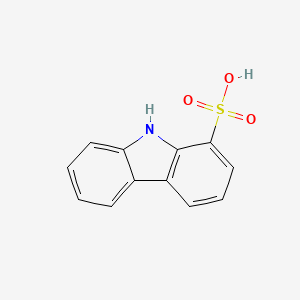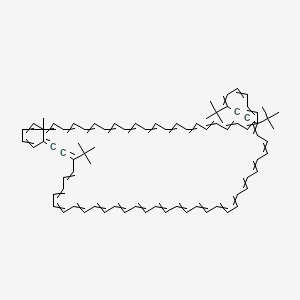
1,1'-Disulfanediylbis(pentamethylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Disulfanediylbis(pentamethylbenzene) is an organic compound characterized by the presence of two pentamethylbenzene units connected via a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Disulfanediylbis(pentamethylbenzene) typically involves the reaction of pentamethylbenzene with sulfur-containing reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the disulfide bond between two pentamethylbenzene molecules .
Industrial Production Methods: While specific industrial production methods for 1,1’-Disulfanediylbis(pentamethylbenzene) are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.
化学反应分析
Types of Reactions: 1,1’-Disulfanediylbis(pentamethylbenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
1,1’-Disulfanediylbis(pentamethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential role in redox biology due to its disulfide bond.
作用机制
The mechanism of action of 1,1’-Disulfanediylbis(pentamethylbenzene) primarily involves its disulfide bond. This bond can undergo redox reactions, influencing the stability and function of proteins and peptides. The compound can interact with thiol groups in biological molecules, leading to the formation or disruption of disulfide bonds, which are crucial for protein folding and stability .
相似化合物的比较
1,2-Bissubstituted Disulfanes: These compounds also contain disulfide bonds and exhibit similar redox properties.
Hexamethylbenzene: A related aromatic compound with six methyl groups, used in similar chemical reactions.
Uniqueness: 1,1’-Disulfanediylbis(pentamethylbenzene) is unique due to its specific structure, which combines the electron-rich pentamethylbenzene units with a disulfide linkage
属性
CAS 编号 |
63157-80-2 |
|---|---|
分子式 |
C22H30S2 |
分子量 |
358.6 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentamethyl-6-[(2,3,4,5,6-pentamethylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C22H30S2/c1-11-13(3)17(7)21(18(8)14(11)4)23-24-22-19(9)15(5)12(2)16(6)20(22)10/h1-10H3 |
InChI 键 |
MFFNBOPWXQHZSB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C)C)SSC2=C(C(=C(C(=C2C)C)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
